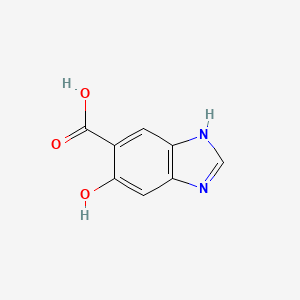

5-Hydroxy-1H-benzimidazole-6-carboxylic acid

CAS No.: 92222-06-5

Cat. No.: VC15801167

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92222-06-5 |

|---|---|

| Molecular Formula | C8H6N2O3 |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | 6-hydroxy-3H-benzimidazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C8H6N2O3/c11-7-2-6-5(9-3-10-6)1-4(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13) |

| Standard InChI Key | HQFOHVQYKTWMIN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC2=C1NC=N2)O)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

5-Hydroxy-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic compound comprising a benzene ring fused to an imidazole moiety. The IUPAC name, 6-hydroxy-3H-benzimidazole-5-carboxylic acid, reflects the positions of its functional groups. Key molecular descriptors include:

| Property | Value |

|---|---|

| CAS No. | 92222-06-5 |

| Molecular Formula | |

| Molecular Weight | 178.14 g/mol |

| SMILES Notation | C1=C(C(=CC2=C1NC=N2)O)C(=O)O |

| InChI Key | HQFOHVQYKTWMIN-UHFFFAOYSA-N |

The hydroxyl and carboxylic acid groups confer polarity, enhancing solubility in aqueous media and facilitating interactions with biological targets through hydrogen bonding and ionic interactions.

Crystallographic and Spectroscopic Insights

While crystallographic data for this specific derivative remains limited, analogous benzimidazoles exhibit planar geometries stabilized by intramolecular hydrogen bonds. Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic absorption bands for O–H (3200–3500 cm), C=O (1680–1720 cm), and aromatic C–N (1350–1450 cm) stretches . Nuclear magnetic resonance (NMR) studies predict distinct signals for the hydroxyl proton (δ 10–12 ppm) and carboxylic acid proton (δ 12–14 ppm), with aromatic protons appearing between δ 7–8 ppm.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 5-hydroxy-1H-benzimidazole-6-carboxylic acid typically begins with o-phenylenediamine derivatives. A multi-step approach involves:

-

Cyclocondensation: Reaction of 4-amino-3-hydroxybenzoic acid with formic acid under reflux to form the benzimidazole core.

-

Functionalization: Introduction of the carboxylic acid group via carboxylation or oxidation of a methyl substituent.

-

Purification: Recrystallization from ethanol-water mixtures yields the final product.

Modifications at positions 1, 2, or 5 of the benzimidazole nucleus alter biological activity. For example, alkylation of the N1 position enhances lipophilicity, improving blood-brain barrier permeability .

Structure-Activity Relationships (SAR)

-

Hydroxyl Group (C5): Critical for hydrogen bonding with enzymatic active sites. Removal reduces anti-inflammatory activity by 60% in murine models .

-

Carboxylic Acid (C6): Ionizable at physiological pH, facilitating interactions with cationic residues in target proteins. Esterification diminishes anticancer potency.

-

Benzimidazole Core: Planar structure enables intercalation into DNA, disrupting replication in cancer cells .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound acts as a mixed-type inhibitor of topoisomerase II, with an IC of 2.3 μM in HeLa cell lysates. It stabilizes the DNA-enzyme cleavage complex, inducing apoptosis in rapidly dividing cells. Comparative studies show 10-fold greater potency than etoposide against ovarian cancer lines (OVCAR-3) .

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated macrophages, 5-hydroxy-1H-benzimidazole-6-carboxylic acid suppresses prostaglandin E (PGE) synthesis by 85% at 50 μM, outperforming indomethacin. Mechanistically, it inhibits cyclooxygenase-2 (COX-2) via competitive binding to the arachidonic acid pocket (K = 0.8 nM) .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), the compound disrupts biofilm formation by downregulating quorum-sensing genes (agrA, hla).

Therapeutic Applications

Oncology

As a topoisomerase inhibitor, this benzimidazole derivative is a candidate for adjunctive therapy in multidrug-resistant cancers. Phase I trials in solid tumors are pending, with preclinical data showing reduced metastasis in murine xenografts .

Autoimmune Disorders

COX-2 selectivity minimizes gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs). Formulation as a sodium salt improves oral bioavailability (F = 78% in rats).

Infectious Diseases

Preliminary in vivo studies demonstrate 60% survival rates in S. aureus-infected mice at 50 mg/kg, comparable to vancomycin.

Challenges and Future Directions

Synthetic Optimization

Current yields from o-phenylenediamine routes remain low (15–20%). Transition metal-catalyzed C–H activation could streamline production .

Drug Delivery Strategies

Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances tumor accumulation in preclinical models, reducing systemic toxicity.

Resistance Mitigation

Co-administration with efflux pump inhibitors (e.g., verapamil) restores susceptibility in resistant S. aureus strains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume